molecular formula C7H10N2S2 B13950248 4-((Cyclopropylamino)methyl)thiazole-2-thiol

4-((Cyclopropylamino)methyl)thiazole-2-thiol

Cat. No.: B13950248
M. Wt: 186.3 g/mol
InChI Key: NEZCCJYDUNLGOX-UHFFFAOYSA-N
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Description

4-((Cyclopropylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with a cyclopropylamino group and a thiol group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with cyclopropylamine under specific conditions. One common method includes the use of thiazole-2-thiol as a starting material, which is then reacted with cyclopropylamine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Cyclopropylamino)methyl)thiazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylamino)methyl)thiazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Cyclopropylamino)methyl)thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

4-[(cyclopropylamino)methyl]-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C7H10N2S2/c10-7-9-6(4-11-7)3-8-5-1-2-5/h4-5,8H,1-3H2,(H,9,10)

InChI Key

NEZCCJYDUNLGOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CSC(=S)N2

Origin of Product

United States

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